Z-L-Thr(tBu)-OSu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with and .
Reaction Conditions: The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to form the ester bond.
Industrial Production Methods: The industrial production of Z-L-Thr(tBu)-OSu involves large-scale peptide synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Z-L-Thr(tBu)-OSu undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester is replaced by nucleophiles such as amines.
Common Reagents and Conditions: Common reagents include amines and alcohols under mild conditions to avoid deprotection of the carbobenzyloxy and tert-butyl groups.
Major Products: The major products formed are peptides with protected functional groups, which can be further deprotected under specific conditions.
Mechanism of Action
Mechanism
Protecting Group Function: Z-L-Thr(tBu)-OSu protects the amine and hydroxyl groups of threonine during peptide synthesis, preventing unwanted side reactions.
Molecular Targets and Pathways: The compound interacts with nucleophiles, such as amines, to form stable peptide bonds, facilitating the stepwise assembly of peptide chains.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H26N2O7 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C20H26N2O7/c1-13(28-20(2,3)4)17(18(25)29-22-15(23)10-11-16(22)24)21-19(26)27-12-14-8-6-5-7-9-14/h5-9,13,17H,10-12H2,1-4H3,(H,21,26) |
InChI Key |
AKQWPEOOTKFCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.